[4-(4-CHLOROPHENYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE
Overview
Description
4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE: is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE typically involves the reaction of 4-chlorophenylpiperazine with 2-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various nucleophiles can replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activities.
Biology: In biological research, this compound is used to study the interactions between piperazine derivatives and various biological targets. It helps in understanding the structure-activity relationships of piperazine-based drugs.
Medicine: In medicine, 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE has shown potential as a lead compound for the development of new therapeutic agents. It is being investigated for its potential use in treating various diseases, including neurological disorders and infections.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
- (4-aminophenyl)[4-(2-fluorophenyl)piperazino]methanone
- (2-Chlorophenyl)[4-(phenylsulfonyl)-1-piperazinyl]methanone
Comparison: Compared to similar compounds, 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE stands out due to its unique combination of a 4-chlorophenyl group and a 2-methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(2-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-23-17-5-3-2-4-16(17)18(22)21-12-10-20(11-13-21)15-8-6-14(19)7-9-15/h2-9H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCBFTNNICHHTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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